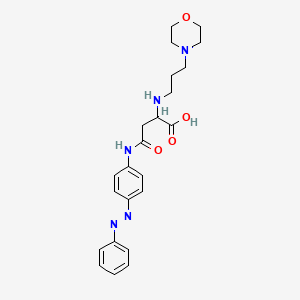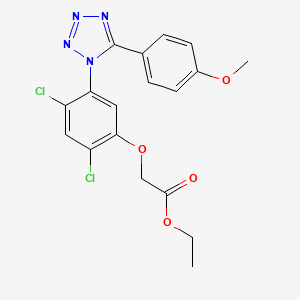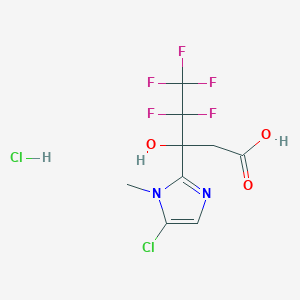
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide" is a synthetic organic molecule primarily studied for its pharmacological and chemical properties. It incorporates functional groups characteristic of pyrimidines, amines, and carboxamides, making it versatile in various biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with the appropriate pyrimidine derivative, which is then functionalized to introduce the dimethylamino group at the sixth position.
Amine Introduction: : An amine-functionalized ethyl chain is introduced via nucleophilic substitution, leading to the formation of the intermediate compound.
Final Coupling: : The intermediate is then coupled with cyclopentanecarboxylic acid under amide-bond forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In industrial settings, the synthesis would be scaled up and optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are likely used to ensure consistency and efficiency. The reaction conditions are fine-tuned to minimize by-products and maximize the desired product.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation at the dimethylamino group, leading to the formation of an N-oxide derivative.
Reduction: : The pyrimidine ring can be hydrogenated under catalytic conditions, such as using palladium on carbon (Pd/C).
Substitution: : Electrophilic aromatic substitution can occur on the pyrimidine ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation Reagents: : m-Chloroperbenzoic acid (mCPBA) for forming N-oxides.
Reduction Conditions: : H2 gas in the presence of Pd/C catalyst.
Substitution Reagents: : Halogenating agents like bromine or chlorine for electrophilic aromatic substitution.
Major Products Formed
Oxidation: : N-oxide derivatives.
Reduction: : Hydrogenated pyrimidine derivatives.
Substitution: : Halogenated pyrimidine derivatives.
Applications De Recherche Scientifique
The compound finds diverse applications in various fields:
Chemistry
Catalysts: : As a ligand in catalytic processes due to its electron-donating dimethylamino group.
Building Block: : Used as a precursor in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Studied for its potential as an enzyme inhibitor in biochemical assays.
Molecular Probes: : Utilized in molecular biology for labeling and detection purposes.
Medicine
Pharmacology: : Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
Materials Science: : Incorporated into polymers and materials to impart unique chemical properties.
Agrochemicals: : Explored for its role in developing new agrochemical agents.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : It can bind to enzymes, altering their activity, or to receptors, modulating cellular responses.
Pathways Involved: : Interacts with signal transduction pathways, potentially affecting gene expression, cellular metabolism, and other critical biological processes.
Comparaison Avec Des Composés Similaires
Comparing this compound with structurally similar molecules highlights its uniqueness:
Similar Compounds: : "N-(2-((6-(dimethylamino)pyrimidin-4-yl)amino)ethyl)acetamide," "N-(2-((4-amino-6-(dimethylamino)pyrimidin-2-yl)amino)ethyl)cyclohexanecarboxamide."
Uniqueness: : The cyclopentanecarboxamide moiety confers unique steric and electronic properties, affecting the compound's reactivity and binding affinity differently than similar compounds without this moiety.
This detailed overview captures the essence of "N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide," providing insights into its synthesis, reactions, applications, mechanisms, and distinguishing features compared to similar compounds. What else can I help you with?
Propriétés
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-11-18-13(10-14(19-11)20(2)3)16-8-9-17-15(21)12-6-4-5-7-12/h10,12H,4-9H2,1-3H3,(H,17,21)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFHOPCLWCYOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2721008.png)

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2721015.png)
![Tert-butyl N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B2721017.png)

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine](/img/structure/B2721020.png)

![2-Ethoxy-5-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine](/img/structure/B2721025.png)

![3-(2-chlorophenyl)-5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2721027.png)
